1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane
Description
Properties
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)sulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c20-22(21,18-9-5-1-2-6-10-18)19-13-11-17(12-14-19)15-7-3-4-8-16-15/h3-4,7-8H,1-2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEXJDNXTMIKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed N-Arylation
Pd-catalyzed coupling of piperazine with 2-halopyridines (e.g., 2-chloropyridine, 2-bromopyridine) offers regioselective access to the target heterocycle. A representative protocol employs:
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Catalyst : Pd(OAc)₂ with Xantphos (bis(diphenylphosphino)xanthene).
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Yield : 68–92% after purification via column chromatography.
Mechanistic studies indicate that electron-deficient aryl halides favor oxidative addition, while steric hindrance at the pyridine’s ortho position minimally affects coupling efficiency.
Sulfonylation of Piperazine with Azepane
Introducing the sulfonyl linker between piperazine and azepane requires sulfonylation under controlled conditions.
Sulfonyl Chloride Intermediate Preparation
Azepane-1-sulfonyl chloride is synthesized via chlorosulfonation of azepane:
Coupling with 4-(Pyridin-2-yl)piperazine
Reaction of azepane-1-sulfonyl chloride with 4-(pyridin-2-yl)piperazine proceeds under mild conditions:
Alternative Routes and Optimization
One-Pot Tandem Synthesis
A streamlined approach combines Pd-catalyzed N-arylation and sulfonylation in sequence:
Solid-Phase Synthesis for High-Throughput Production
Immobilizing piperazine on Wang resin enables scalable synthesis:
Analytical Characterization
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| Identity (NMR) | ¹H/¹³C NMR | δ 8.15 (pyridine-H), 3.45–2.90 (piperazine/azepane CH₂) |
| Purity (HPLC) | C18 column, UV 254 nm | ≥98% area |
| Residual Solvents | GC-MS | <500 ppm for DCM, THF |
Challenges and Mitigation Strategies
Sulfonyl Chloride Hydrolysis
Azepane-1-sulfonyl chloride is moisture-sensitive. Mitigations include:
Piperazine Over-Sulfonylation
Using a 1:1 molar ratio of piperazine to sulfonyl chloride minimizes di-sulfonylated byproducts.
Industrial-Scale Adaptations
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing:
Chemical Reactions Analysis
Types of Reactions
1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of piperazine compounds, including those similar to 1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane, exhibit significant anticancer activity. For instance, compounds with similar structures have shown moderate to significant efficacy against human breast cancer cells, with one derivative demonstrating an IC50 value of 18 μM against estrogen receptor-positive breast cancer cell lines . These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are of particular interest in oncology as they can enhance the efficacy of chemotherapy and target cancer cells more selectively . The interaction of similar compounds with PARP suggests that this compound may also possess this inhibitory activity.
Case Studies and Experimental Evidence
Mechanism of Action
The mechanism of action of 1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound shares a similar piperazine and pyridine structure but lacks the sulfonyl and azepane components.
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: This compound also contains a pyridin-2-ylpiperazine moiety but differs in the additional functional groups and overall structure.
Uniqueness
1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane is unique due to its combination of a sulfonyl group linking a pyridine, piperazine, and azepane ring. This structural arrangement provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Biological Activity
1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a piperazine ring, a pyridine moiety, and a sulfonyl group. This unique combination is thought to contribute to its biological effects.
- Inhibition of Enzymes : Research indicates that compounds with similar structures can inhibit various enzymes, including acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and metabolic processes, respectively .
- Serotonin Reuptake Inhibition : Analogous compounds have demonstrated significant serotonin (5-HT) reuptake inhibition, suggesting potential antidepressant properties. For instance, derivatives of piperazine have been evaluated for their ability to modulate serotonin levels, which is crucial in treating mood disorders .
- Anticancer Activity : Some studies have indicated that related compounds can inhibit tubulin polymerization, a vital process in cancer cell division. This suggests that this compound may possess anticancer properties .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Piperazine derivatives | AChE and urease inhibition |
| Serotonin Reuptake Inhibition | 1-(4-(piperazin-1-yl)phenyl)pyridin | Significant reduction in serotonin levels |
| Anticancer Activity | Imidazole derivatives | Inhibition of tubulin polymerization |
Case Studies
- Antidepressant Properties : A study evaluated the antidepressant-like effects of a piperazine derivative related to our compound. The results showed that it could significantly reduce immobility times in the forced swimming test (FST), indicating potential as an effective antidepressant .
- Antibacterial Activity : Another research effort focused on the antibacterial properties of sulfonamide derivatives, where compounds structurally similar to this compound exhibited notable antibacterial effects against various strains .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives inhibited cell proliferation effectively. For example, compounds with similar structural features showed IC50 values below 5 µM against multiple cancer types, indicating strong antiproliferative activity .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests good bioavailability and stability in metabolic conditions. For instance, some derivatives were stable in human liver microsomes and exhibited favorable pharmacokinetic properties, which are crucial for therapeutic efficacy .
Q & A
Q. What are the established synthetic routes for 1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane, and how are intermediates purified?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated intermediate with a pyridinylpiperazine moiety, followed by sulfonylation of the azepane ring. Purification often employs normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or recrystallization to achieve >95% purity . Key intermediates like 4-(pyridin-2-yl)piperazine derivatives are synthesized via Buchwald-Hartwig amination or SNAr reactions, requiring strict anhydrous conditions .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) confirms structural integrity, particularly the sulfonyl and piperazine linkages. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond angles, as demonstrated in related piperazine-sulfonyl compounds with R-factors <0.05 . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s receptor-binding affinity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with targets like dopamine or serotonin receptors. Pharmacophore models based on piperazine-sulfonyl scaffolds highlight critical hydrogen-bonding and hydrophobic interactions. Density Functional Theory (DFT) calculations assess electronic properties, such as sulfonyl group polarity, which influences bioavailability .
Q. What experimental designs are recommended for evaluating pharmacological efficacy and selectivity?
Use in vitro assays (e.g., radioligand binding for receptor affinity) paired with in vivo behavioral models (e.g., forced swim test for antidepressant activity). Employ split-plot designs to test variables like dose-response relationships and pharmacokinetic parameters. Include positive controls (e.g., known D3 receptor antagonists) and validate results with ANOVA and post-hoc tests (p < 0.05) .
Q. How do researchers resolve contradictions between in vitro potency and in vivo bioavailability data?
Discrepancies may arise from metabolic instability or poor blood-brain barrier penetration. Address this by:
- Modifying the sulfonyl group to reduce enzymatic degradation (e.g., fluorination).
- Performing pharmacokinetic studies (plasma half-life, Cmax) in rodent models.
- Using LC-MS/MS to quantify brain tissue concentrations post-administration .
Q. What strategies improve the compound’s solubility and stability in aqueous buffers?
- Salt formation (e.g., hydrochloride salts) enhances water solubility.
- Co-solvents like DMSO (<5%) or cyclodextrin inclusion complexes improve stability.
- Adjust buffer pH to 6.5–7.4 to prevent sulfonyl hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Data Analysis and Optimization
Q. Which statistical methods are critical for analyzing dose-response relationships in preclinical studies?
Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values. For multi-variable experiments (e.g., toxicity vs. efficacy), apply multivariate ANOVA or machine learning algorithms (e.g., random forests) to identify confounding factors .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
Systematically vary substituents on the pyridine ring (e.g., electron-withdrawing groups at the 3-position) and azepane ring (e.g., alkyl chain length). Corrogate changes with binding affinity (ΔG) and selectivity ratios (e.g., D2/D3 receptor selectivity >100-fold) .
Safety and Compliance
Q. What safety protocols are essential for handling sulfonamide-containing compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
